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Compound of Interest

Methyl 2-(tetrahydro-2H-pyran-4-
Compound Name:
YL )acetate

Cat. No.: B585420

For Researchers, Scientists, and Drug Development Professionals

*Abstract

This document provides detailed application notes and protocols for the analytical
characterization of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate (CAS No. 156002-64-1), a
key intermediate in pharmaceutical synthesis. The methods described herein are essential for
confirming the identity, purity, and structure of this compound, ensuring its suitability for
downstream applications in drug development and manufacturing. This guide covers
spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, Mass Spectrometry (MS), and chromatographic methods for purity assessment.

Introduction

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is a heterocyclic compound of significant
interest in medicinal chemistry and drug discovery. Its structural verification and purity
assessment are critical quality attributes that can significantly impact the outcome of synthetic
routes and the quality of final active pharmaceutical ingredients (APIs). This application note
outlines the principal analytical techniques for the comprehensive characterization of this
molecule.

Spectroscopic Characterization
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Spectroscopic methods are fundamental for the elucidation of the molecular structure of Methyl
2-(tetrahydro-2H-pyran-4-YL)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information
about the carbon-hydrogen framework of a molecule.

Proton NMR (*H NMR) spectroscopy is used to determine the number and types of hydrogen
atoms in the molecule.

Chemical Shift Coupling Number of
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1H NMR data sourced from MedKoo Biosciences.

Carbon-13 NMR (33C NMR) spectroscopy provides information about the different carbon
environments in the molecule.
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40.7 -CH2-COO-
34.6 -CH- (ring)
32.2 -CHz- (ring)

13C NMR data sourced from Alfa Aesar.

A general protocol for acquiring NMR spectra is provided below.

Instrumentation:

e A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

o Accurately weigh 5-10 mg of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate.

e Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters (*H NMR):

Spectral Width: 12-16 ppm.

Relaxation Delay: 1-5 seconds.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16-64, depending on sample concentration.
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e Temperature: 298 K.

Acquisition Parameters (33C NMR):

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the spectrum.

» Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26 ppm
for *H and 77.16 ppm for 3C).

 Integrate the peaks in the 'H NMR spectrum.

» Assign the peaks based on their chemical shifts, multiplicities, and integration values.
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NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight and elemental composition
of the compound, as well as to gain insights into its structure through fragmentation patterns.

e Molecular Formula: CsH1403

e Molecular Weight: 158.19 g/mol

o Expected [M+H]*: 159.0965

Note: Specific fragmentation patterns would be determined experimentally.
Instrumentation:

e An Agilent MSD mass spectrometer or a Micromass LCT dual probe for accurate mass
measurements.

Sample Preparation:

o Prepare a dilute solution of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

« If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.
Acquisition Parameters:

« lonization Mode: Positive Electrospray lonization (ESI+).

o Capillary Voltage: 3-4 kV.

e Drying Gas (N2): Flow rate and temperature optimized for the instrument.

» Nebulizer Pressure: Optimized for stable spray.

e Mass Range: m/z 50-500.
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Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the
absorption of infrared radiation.

Frequency Range (cm™?) Functional Group Vibration
2950-2850 C-H (alkane) Stretching
1740-1720 C=0 (ester) Stretching
1250-1000 C-O Stretching

Instrumentation:

o A Perkin-ElImer Spectrum 1000 FT-IR spectrometer or equivalent.

Sample Preparation (Neat Liquid):

e Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium
chloride (NaCl) plates.

e Gently press the plates together to form a thin film.
Acquisition Parameters:

e Scan Range: 4000-400 cm™—1.
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e Resolution: 4 cm™1,
e Number of Scans: 16-32.
e A background spectrum of the clean plates should be acquired prior to the sample scan.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are essential for assessing the purity of Methyl 2-(tetrahydro-
2H-pyran-4-YL)acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally labile
compounds.

Instrumentation:

e An Agilent 1100 system or equivalent, equipped with a UV detector.
Chromatographic Conditions:

e Column: ACE 3 (C8, 50x3.0mm) or YMC ODS-AQ (33x3.0 mm).

» Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

e Mobile Phase B: Acetonitrile (MeCN).

o Gradient: A suitable gradient from high agueous to high organic content (e.g., 5% to 95% B
over 10 minutes).

e Flow Rate: 1 mL/min.
e Column Temperature: Ambient or controlled at 25-40 °C.
e Detection: UV at 210 nm or 220 nm.

e Injection Volume: 5-10 pL.
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Sample Preparation:
e Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

 Filter the sample through a 0.45 um syringe filter before injection.
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Click to download full resolution via product page

HPLC Analysis Workflow

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and
oxygen) in the compound, which can be compared with the theoretical values to confirm the

empirical formula.

Theoretical vs. Experimental Data
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Element Theoretical % Experimental %
Carbon (C) 60.74 To be determined
Hydrogen (H) 8.92 To be determined
Oxygen (O) 30.34 To be determined

Instrumentation:

e AVario El instrument or equivalent CHN analyzer.

Procedure:

Accurately weigh a small amount of the sample (1-3 mg) into a tin capsule.

The sample is combusted at high temperature in a stream of oxygen.

The resulting gases (COz, H20, N2) are separated by a chromatographic column and
detected by a thermal conductivity detector.

The instrument software calculates the percentage of each element.

Conclusion

The analytical methods and protocols detailed in this application note provide a comprehensive
framework for the characterization of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate. The
combination of NMR, MS, and IR spectroscopy allows for unambiguous structural elucidation,
while HPLC and elemental analysis are crucial for determining purity and confirming the
elemental composition. Adherence to these protocols will ensure the quality and consistency of
this important synthetic intermediate in research and development settings.

 To cite this document: BenchChem. [Application Note: Analytical Characterization of Methyl
2-(tetrahydro-2H-pyran-4-YL)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585420#analytical-methods-for-the-characterization-
of-methyl-2-tetrahydro-2h-pyran-4-yl-acetate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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